4-Azidobutyl methanesulfonate

Descripción general

Descripción

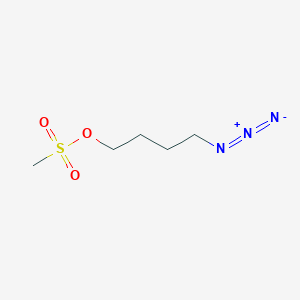

4-Azidobutyl methanesulfonate is an organic compound that features both an azide group and a methanesulfonate ester

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Azidobutyl methanesulfonate can be synthesized through a multi-step process. One common method involves the reaction of 4-azidobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety measures due to the presence of the azide group, which can be explosive under certain conditions.

Análisis De Reacciones Químicas

Types of Reactions

4-Azidobutyl methanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.

Cycloaddition Reactions:

Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride.

Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the Huisgen cycloaddition.

Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas are commonly used.

Major Products Formed

Substitution Reactions: Amines and other nitrogen-containing compounds.

Cycloaddition Reactions: Triazoles.

Reduction Reactions: Primary amines.

Aplicaciones Científicas De Investigación

Organic Synthesis

ABMS serves as an effective reagent in organic synthesis, particularly in the formation of sulfonamide derivatives. Its azide group allows for the introduction of nitrogen functionalities into organic molecules through click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is pivotal for synthesizing complex molecular architectures used in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the utility of ABMS in synthesizing a library of sulfonamide compounds that exhibited antimicrobial activity. The compounds were screened against various bacterial strains, showing promising results that warrant further investigation .

Medicinal Chemistry

In medicinal chemistry, ABMS has been explored for its potential as a bioorthogonal labeling agent. The azide group can selectively react with alkyne-containing biomolecules, enabling the visualization and tracking of cellular processes.

Case Study:

Research has indicated that ABMS can be utilized to label proteins within live cells without disrupting cellular functions. This application is crucial for studying protein interactions and dynamics in real-time, providing insights into cellular mechanisms underlying diseases .

Mecanismo De Acción

The mechanism of action of 4-azidobutyl methanesulfonate primarily involves its azide group. The azide group is highly reactive and can participate in various chemical reactions, such as cycloadditions and reductions. In cycloaddition reactions, the azide group reacts with alkynes to form triazoles, which are stable and useful in various applications . In reduction reactions, the azide group is converted to an amine, which can then participate in further chemical transformations .

Comparación Con Compuestos Similares

Similar Compounds

4-Azidobutanol: Similar structure but lacks the methanesulfonate ester group.

Methanesulfonyl azide: Contains the methanesulfonate group but differs in the overall structure.

4-Azidobutyl chloride: Similar structure but with a chloride group instead of the methanesulfonate ester.

Uniqueness

4-Azidobutyl methanesulfonate is unique due to the presence of both the azide group and the methanesulfonate ester. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Actividad Biológica

4-Azidobutyl methanesulfonate (ABMS) is a synthetic compound that has garnered interest in various fields of biological research due to its potential applications in click chemistry and as a bioorthogonal reagent. This article explores the biological activity of ABMS, focusing on its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

This compound is characterized by the presence of an azide group, which is known for its reactivity in click chemistry. The compound can be described by the following structural formula:

ABMS primarily functions through its azide group, which allows for selective reactions with alkyne-containing molecules. This property is leveraged in various biological applications, including:

- Labeling biomolecules : ABMS can be used to tag proteins or nucleic acids for imaging or tracking within biological systems.

- Drug delivery systems : The compound's ability to form stable conjugates with therapeutic agents enhances targeted delivery.

Cytotoxicity and Antiproliferative Effects

Research has indicated that ABMS exhibits cytotoxic properties against various cancer cell lines. In vitro studies have demonstrated that ABMS can inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, a study reported that ABMS showed significant inhibitory activity against several cancer cell lines with IC50 values ranging from 0.12 μM to 0.68 μM, indicating its potential as an anticancer agent .

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 | 0.12 |

| A549 | 0.56 |

| IMR-32 | 0.68 |

Immunomodulatory Effects

ABMS has also been studied for its immunomodulatory effects. It has been shown to influence inflammatory pathways by modulating the secretion of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This modulation suggests that ABMS could play a role in managing inflammatory diseases or conditions characterized by excessive immune responses .

Mechanistic Insights

The biological activity of ABMS is closely linked to its interaction with cellular targets. The azide group facilitates bioorthogonal reactions, allowing for the covalent modification of proteins involved in critical cellular pathways:

- Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This pathway plays a crucial role in cellular defense against oxidative stress .

- Histone Modification : There is emerging evidence that compounds like ABMS may influence epigenetic modifications, potentially affecting gene expression related to cancer progression and inflammation .

Case Studies

Several studies have explored the effects of ABMS in different biological contexts:

- Cancer Research : In a study involving leukemia cell lines, ABMS exhibited potent antiproliferative effects, highlighting its potential as a therapeutic agent in hematological malignancies .

- Inflammation Models : In murine models of inflammation, ABMS was shown to reduce the levels of inflammatory cytokines following LPS stimulation, indicating its potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

4-azidobutyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O3S/c1-12(9,10)11-5-3-2-4-7-8-6/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGXRBVFOCMRQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10572667 | |

| Record name | 4-Azidobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320573-75-9 | |

| Record name | 4-Azidobutyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10572667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.